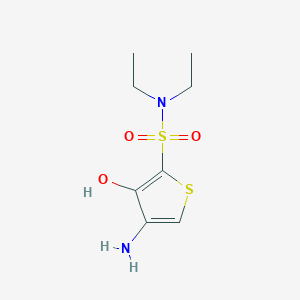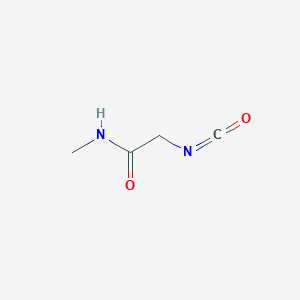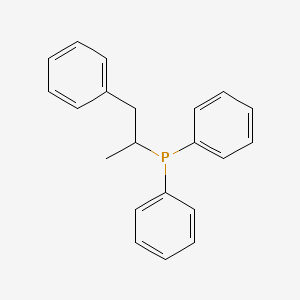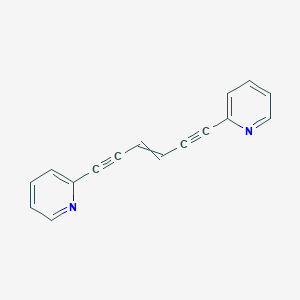![molecular formula C34H26N2O10 B14229571 Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate CAS No. 823814-62-6](/img/structure/B14229571.png)
Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of benzyloxy and nitrophenoxy groups attached to a benzoate core, making it a subject of interest in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with benzyl alcohol, followed by nitration. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst like sulfuric acid to facilitate the esterification process. The nitration step requires a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to ensure the selective introduction of nitro groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Carboxylic acids and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro groups can participate in redox reactions, while the benzyloxy groups can enhance the compound’s binding affinity to target molecules. The ester group allows for hydrolysis, releasing active intermediates that can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,5-bis(benzyloxy)benzoate: Lacks the nitro groups, making it less reactive in redox reactions.
Methyl 3,4,5-tris(benzyloxy)benzoate: Contains an additional benzyloxy group, altering its steric and electronic properties.
Uniqueness
Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate is unique due to the presence of both benzyloxy and nitrophenoxy groups, which confer distinct reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
823814-62-6 |
|---|---|
Molekularformel |
C34H26N2O10 |
Molekulargewicht |
622.6 g/mol |
IUPAC-Name |
methyl 3,5-bis(4-nitro-3-phenylmethoxyphenoxy)benzoate |
InChI |
InChI=1S/C34H26N2O10/c1-42-34(37)25-16-28(45-26-12-14-30(35(38)39)32(19-26)43-21-23-8-4-2-5-9-23)18-29(17-25)46-27-13-15-31(36(40)41)33(20-27)44-22-24-10-6-3-7-11-24/h2-20H,21-22H2,1H3 |
InChI-Schlüssel |
IZJMZZZGVPGKOE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3)OC4=CC(=C(C=C4)[N+](=O)[O-])OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane](/img/structure/B14229491.png)
![3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14229511.png)

![6-Ethyl-3-{[(pyridin-2-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14229521.png)

![1-(8-{[(2S)-2-Phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229527.png)
![5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B14229534.png)

![N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide](/img/structure/B14229541.png)
![[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene](/img/structure/B14229545.png)


![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14229572.png)

